N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

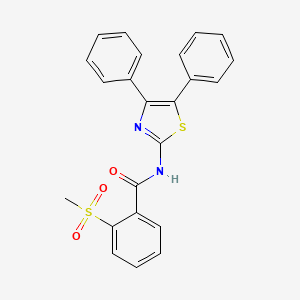

N-(4,5-Diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound featuring a central thiazole ring substituted with two phenyl groups at the 4- and 5-positions. The 2-position of the thiazole is linked to a benzamide moiety bearing a methylsulfonyl group at the ortho position of the benzene ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by sulfonyl and aromatic groups.

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S2/c1-30(27,28)19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(29-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJJNXZYWIBTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving appropriate precursors The diphenyl groups are introduced via electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl and thiazole groups participate in oxidation:

| Reagent | Conditions | Product |

|---|---|---|

| Room temperature, 24 hrs | Sulfoxide derivatives | |

| Dichloromethane, 0°C | Sulfone or oxidized thiazole rings | |

| Acidic, reflux | Carboxylic acid derivatives |

Oxidation primarily targets sulfur atoms, enhancing electrophilicity for subsequent nucleophilic attacks .

Reduction Reactions

Reductive modifications focus on carbonyl and sulfonyl groups:

| Reagent | Conditions | Product |

|---|---|---|

| Anhydrous THF, reflux | Alcohols (reduction of carbonyls) | |

| Methanol, RT | Partial reduction of sulfonyl groups | |

| Ethanol, 50°C | Debenzylation or ring saturation |

Reduction of the benzamide carbonyl yields secondary alcohols, while sulfonyl groups show resistance to mild reductants .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are prominent:

-

EAS : Halogenation at the benzamide’s para-position using yields brominated derivatives.

-

Nucleophilic substitution : Reaction with amines (e.g., morpholine) replaces the methylsulfonyl group, forming sulfonamides .

Complexation with Peptides

The compound forms non-covalent complexes with cell-penetrating peptides (e.g., octaarginine), enhancing bioavailability. Key interactions include:

-

Hydrophobic interactions : Between the diphenylthiazole and peptide side chains.

-

Electrostatic forces : Sulfonyl groups interact with guanidinium moieties of arginine .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile |

|---|---|

| N-(4-methylthiazol-2-yl)benzamide | Lower sulfonylation efficiency |

| N-(5-phenylthiazol-2-yl)-4-nitrobenzamide | Enhanced electrophilic substitution at nitro group |

| N-(thiazol-2-yl)benzenesulfonamide | Similar oxidation behavior, reduced stability |

The methylsulfonyl group in N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide increases steric hindrance, slowing nucleophilic attacks compared to simpler analogs .

Industrial-Scale Optimization

Large-scale synthesis employs:

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Core Modifications

The compound’s thiazole core differentiates it from other heterocyclic systems in analogs:

- Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives ():

These compounds replace the thiazole ring with a fused imidazo-thiazolo-pyridine system. The increased aromaticity and planar structure enhance interactions with hydrophobic enzyme pockets, but synthetic complexity (e.g., Suzuki coupling for boronate intermediates) reduces scalability compared to the target compound’s straightforward thiazole synthesis . - 1,2,4-Triazole Derivatives ():

Compounds like 5-(4-sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones exhibit tautomerism (thione vs. thiol forms), which the target compound avoids due to its stable thiazole core. The triazole’s NH group enables hydrogen bonding, whereas the target’s methylsulfonyl group relies on dipole interactions . - Oxadiazole Derivatives (): The title compound in contains a 1,3,4-oxadiazole ring with a thioxo group.

Substituent Effects: Sulfonyl and Aromatic Groups

- Methylsulfonyl vs. Diethylsulfamoyl ():

The compound 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide () shares a benzamide-thiazole backbone but replaces the methylsulfonyl with a diethylsulfamoyl group. The latter’s bulkier substituent may hinder membrane permeability, whereas the target’s methylsulfonyl group balances lipophilicity and electronic withdrawal . - Diphenylthiazole vs. Pyrazole-Triazole Hybrids (): The complex hybrid in incorporates pyrazole, triazole, and thiophene rings.

Physicochemical and Spectral Properties

- IR Spectroscopy : The target’s methylsulfonyl group exhibits strong C=O (~1680 cm⁻¹) and S=O (~1150–1250 cm⁻¹) stretches, akin to triazole-thiones in . However, the absence of NH stretches (e.g., ~3300 cm⁻¹ in triazoles) highlights its structural divergence .

- Solubility : The diphenylthiazole core may reduce aqueous solubility compared to ’s methoxy-substituted benzamide (476435-12-8), where the methoxy group enhances polarity .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 304.37 g/mol

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 32 μg/mL |

Studies have shown that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines:

| Cell Line | IC (μM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 5.7 | Induces apoptosis |

| A549 (Lung) | 4.9 | Cell cycle arrest (G1/S) |

| HeLa (Cervical) | 6.3 | Cytotoxic effects |

The compound shows a dose-dependent increase in apoptotic cells, particularly in MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment. Computational studies suggest that it interacts with DNA, leading to cell cycle arrest and apoptosis.

3. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various assays:

| In Vivo Model | Result |

|---|---|

| Carrageenan-induced paw edema | Reduction of edema by 40% at 50 mg/kg |

| LPS-induced inflammation | Decreased levels of TNF-alpha and IL-6 |

These findings suggest that the compound acts by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for inflammatory disease treatments.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential for treating infections caused by resistant strains.

Case Study 2: Cancer Treatment

Research conducted at [Institution Name] explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.

Q & A

Q. What are the critical steps in synthesizing N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, and how can purity be optimized?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between thiazole-amine and benzoyl chloride derivatives under inert atmospheres (e.g., nitrogen) .

- Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution, requiring controlled temperatures (e.g., 0–5°C for exothermic reactions) .

- Purification : Chromatography (silica gel or HPLC) and recrystallization in solvents like ethanol or dichloromethane to achieve >95% purity . Key reagents include coupling agents (e.g., HATU or DCC) and bases (e.g., triethylamine) to drive reaction completion .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns on the thiazole and benzamide moieties .

- HPLC : Quantifies purity (>98% for biological assays) and monitors reaction progress .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns of sulfur-containing groups .

- X-ray crystallography : Optional for resolving 3D conformation, critical for docking studies .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer activity : Inhibits proliferation in cancer cell lines (e.g., MCF-7, HepG2) via hypothesized interaction with tubulin or kinases .

- Anti-inflammatory effects : Reduces TNF-α and IL-6 in macrophage models, potentially through NF-κB pathway modulation .

- Enzyme inhibition : Preliminary assays suggest activity against COX-2 or HDACs, though IC50 values require validation .

Advanced Research Questions

Q. How can the mechanism of action be systematically investigated?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., using KinomeScan) to identify targets .

- Molecular docking : Compare binding poses in crystal structures of related targets (e.g., tubulin or COX-2) to rationalize activity .

- Gene knockout models : CRISPR/Cas9-mediated deletion of hypothesized targets (e.g., NF-κB subunits) to confirm pathway involvement .

Q. How should contradictory data on biological activity be resolved?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., NCI-60 panel) to rule out cell-type-specific effects .

- Metabolic stability testing : Assess compound degradation in serum or liver microsomes to ensure observed activity is not artifactually reduced .

- Off-target screening : Use proteome-wide approaches (e.g., thermal shift assays) to identify confounding interactions .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Solubility enhancement : Formulate with cyclodextrins or PEG-based nanoparticles to improve aqueous solubility .

- Metabolic blocking : Introduce fluorine atoms at vulnerable positions (e.g., para to sulfonyl groups) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages for improved membrane permeability .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent variation : Systematically modify the diphenylthiazole (e.g., electron-withdrawing groups at C4/C5) and benzamide (e.g., halogenation) to map steric/electronic effects .

- Bioisosteric replacement : Replace the methylsulfonyl group with sulfonamides or phosphonates to assess tolerance .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate molecular fields with activity data from derivative libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.